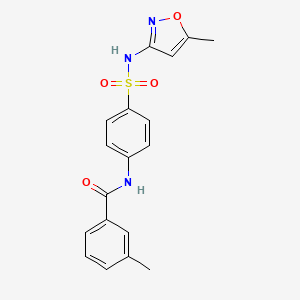

3-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

Description

Properties

IUPAC Name |

3-methyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c1-12-4-3-5-14(10-12)18(22)19-15-6-8-16(9-7-15)26(23,24)21-17-11-13(2)25-20-17/h3-11H,1-2H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXORNWDQDQMHQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a derivative of sulfamethoxazole, which is known to inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folic acid. .

Mode of Action

Given its structural similarity to sulfamethoxazole, it may also inhibit enzymes involved in the synthesis of folic acid, thereby disrupting the growth and multiplication of certain cells

Biochemical Pathways

The compound may affect the folic acid synthesis pathway, given its structural similarity to sulfamethoxazole. Folic acid is crucial for the synthesis of nucleotides, which are the building blocks of DNA By inhibiting folic acid synthesis, the compound could potentially disrupt DNA replication and cell division.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. If the compound does inhibit folic acid synthesis, it could potentially disrupt DNA replication and cell division, leading to cell death. .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain solvents can disrupt amide-amide interactions, potentially affecting the compound’s crystallization mechanisms

Biological Activity

3-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, a compound with the CAS number 21312-10-7, belongs to a class of sulfonamide derivatives that exhibit various biological activities, particularly as potential inhibitors of carbonic anhydrase (CA) isoforms and antibacterial agents. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 383.05 g/mol. The compound features a sulfonamide group linked to a 5-methylisoxazole moiety, which is known for its biological significance.

1. Inhibition of Carbonic Anhydrase

Recent studies have synthesized various derivatives of sulfonamides, including those related to this compound, and evaluated their inhibitory potential against human carbonic anhydrase (hCA) isoforms. In vitro assays indicated that while most compounds exhibited weak inhibition, some showed moderate activity against hCA I with Ki values around 96.0 μM .

Table 1: Inhibition Potency Against hCA Isoforms

| Compound | hCA Isoform | Ki Value (μM) |

|---|---|---|

| Compound 15 | hCA I | 96.0 |

| Compound 15 | hCA II | 87.8 |

| Acetazolamide (Reference) | hCA I | <1 |

2. Antibacterial Activity

The antibacterial efficacy of the compound has been assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. In one study, derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 20 μg/mL against S. aureus and 21 μg/mL against E. coli .

Table 2: Antibacterial Efficacy

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound 12 | S. aureus | 20 |

| Compound 15 | E. coli | 21 |

The biological activity of sulfonamide derivatives is primarily attributed to their ability to inhibit specific enzymes or pathways in microbial cells. For instance, the inhibition of carbonic anhydrase disrupts bicarbonate ion balance in bacteria, leading to impaired growth and survival. Furthermore, the presence of the isoxazole ring enhances the lipophilicity and bioavailability of these compounds, potentially improving their pharmacokinetic profiles.

Case Studies

- In Vitro Evaluation : A series of experiments conducted on synthesized analogs showed that certain compounds exhibited significant inhibition of bacterial growth and enzyme activity without substantial cytotoxic effects on human cells at therapeutic concentrations .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications in the sulfonamide group and isoxazole moiety can significantly affect the biological activity, suggesting avenues for further optimization in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 3-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, highlighting substituent variations, physical properties, and biological activities:

Substituent Effects on Physical Properties

- Halogenation : Chloro (Compound 51) and fluoro (e.g., analogs) substituents generally increase melting points (>250°C) due to enhanced intermolecular interactions (e.g., halogen bonding) .

- Hydroxy Groups : JEZTC’s 3,4,5-trihydroxy substitution likely reduces melting points compared to halogenated derivatives but improves aqueous solubility, critical for chondroprotective activity .

Q & A

Basic: How can the synthesis of 3-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide be optimized for higher yields?

Methodological Answer:

The compound can be synthesized via condensation reactions between sulfonamide intermediates (e.g., sulfamethoxazole) and benzoyl chloride derivatives. Conventional reflux methods in pyridine yield ~84%, while microwave-assisted synthesis improves efficiency to 89% by reducing reaction time and energy consumption . Solvent selection (e.g., DMF vs. NaOH solutions) and stoichiometric ratios of reactants significantly impact purity and yield. For example, microwave synthesis minimizes side reactions, enhancing reproducibility .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : To verify aromatic proton environments (e.g., δ 2.26 ppm for methyl groups in isoxazole rings) and carbonyl (C=O) signals .

- IR Spectroscopy : Peaks at ~1660 cm⁻¹ (amide C=O) and 1164 cm⁻¹ (S=O stretching) confirm functional groups .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C17H15N3O4S: C 57.13%, H 4.23%, N 11.76%) .

Advanced: How does molecular docking elucidate the compound’s interaction with biological targets like EGFR or urease?

Methodological Answer:

Docking studies using AutoDock Vina or Schrödinger Suite reveal binding affinities and interaction modes. For example, sulfonamide derivatives form hydrogen bonds with EGFR’s Lys745 and hydrophobic interactions with Leu788, correlating with antitumor activity . For urease inhibition, the benzamide moiety binds Ni²⁺ ions in the enzyme’s active site, disrupting catalytic activity . Energy scores (ΔG) and RMSD values validate docking reliability .

Advanced: What structural features drive its antimicrobial or antitumor activity?

Methodological Answer:

- Sulfonamide Group : Enhances solubility and hydrogen-bonding with microbial enzymes (e.g., dihydropteroate synthase) .

- Isoxazole Ring : The 5-methyl substitution improves metabolic stability and π-π stacking in hydrophobic pockets of cancer targets .

- Benzamide Moiety : Modulates electron density for redox-mediated apoptosis in tumor cells .

Basic: How is X-ray crystallography applied to determine its crystal structure?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing. For example, monoclinic P21/c symmetry (a = 8.24 Å, β = 92.16°) and N—H···O hydrogen bonds stabilize the lattice . WinGX or ORTEP-3 GUI visualizes molecular geometry and thermal ellipsoids .

Advanced: How do solvent polarity and reaction conditions influence synthetic pathways?

Methodological Answer:

- Polar Aprotic Solvents (DMF, DMSO) : Accelerate nucleophilic acyl substitution by stabilizing transition states .

- Base Selection : Pyridine scavenges HCl during benzoylation, preventing protonation of sulfonamide nucleophiles .

- Temperature : Microwave irradiation at 100–120°C reduces side-product formation compared to conventional reflux .

Advanced: What in vivo models validate its therapeutic potential (e.g., osteoarthritis)?

Methodological Answer:

Rabbit anterior cruciate ligament transection (ACLT) models evaluate chondroprotective effects. Oral administration (10–20 mg/kg) reduces cartilage degradation biomarkers (e.g., MMP-13) and improves histopathological scores . Micro-CT quantifies subchondral bone changes, while ELISA measures IL-1β and TNF-α suppression .

Basic: How are impurities or by-products characterized during synthesis?

Methodological Answer:

- HPLC-MS : Identifies unreacted intermediates (e.g., sulfamethoxazole) or acetylated by-products .

- TLC Monitoring : Mobile phases like ethyl acetate:methanol (8:2) separate impurities with Rf < 0.3 .

- Recrystallization : Methanol or DCM removes hydrophobic contaminants .

Advanced: What computational methods predict its pharmacokinetic properties?

Methodological Answer:

- SwissADME : Estimates logP (~2.5) and bioavailability scores (>0.55), indicating moderate lipophilicity and oral absorption .

- Molecular Dynamics (MD) : Simulates blood-brain barrier permeability (e.g., low PSA < 90 Ų favors CNS penetration) .

Advanced: How do substituent modifications (e.g., halogenation) affect bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.